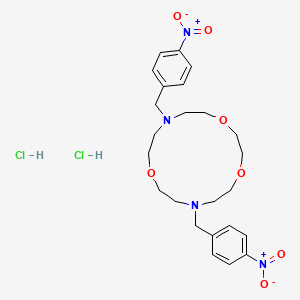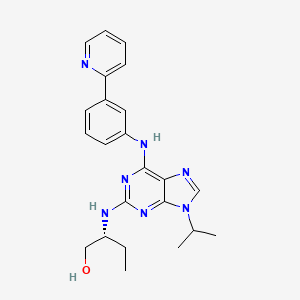
VU 590 dihidrocloruro
Descripción general
Descripción
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride is a synthetic and biologically active compound known for its ability to inhibit specific potassium channels. This compound is highly pure and is not intended for human use .
Aplicaciones Científicas De Investigación
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Mecanismo De Acción
Target of Action
VU 590 dihydrochloride is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK, also known as Kir1.1) and the inward rectifying potassium channel Kir7.1 . These channels play a crucial role in maintaining potassium balance in the body.
Mode of Action
VU 590 dihydrochloride interacts with its targets by blocking the ion permeation pathway of the channel . It inhibits Kir1.1 at a sub-micromolar affinity (IC50 of 290 nM) and Kir7.1 at low micromolar affinity .
Result of Action
The inhibition of Kir1.1 and Kir7.1 channels by VU 590 dihydrochloride leads to a disruption in the normal flow of potassium ions across the cell membrane. This can affect various cellular processes that depend on the maintenance of potassium ion balance .
Análisis Bioquímico
Biochemical Properties
VU 590 dihydrochloride plays a crucial role in biochemical reactions by inhibiting specific potassium channels. It exhibits high affinity for ROMK channels with an IC50 of approximately 294 nM and also inhibits Kir7.1 channels at micromolar concentrations . It does not affect Kir2.1 or Kir4.1 channels . The inhibition mechanism involves blocking the ion permeation pathway of the channels, thereby affecting the flow of potassium ions across the cell membrane .
Cellular Effects
VU 590 dihydrochloride has significant effects on various cell types and cellular processes. By inhibiting ROMK and Kir7.1 channels, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to block potassium ion flow can lead to alterations in membrane potential and cellular excitability, impacting processes such as muscle contraction, neuronal signaling, and hormone secretion .
Molecular Mechanism
The molecular mechanism of VU 590 dihydrochloride involves its binding to the ion permeation pathway of ROMK and Kir7.1 channels, thereby blocking potassium ion flow . This inhibition is dose-dependent and partially reversible, suggesting that the compound must cross the plasma membrane to reach its binding site . The exact binding site within the channels is yet to be determined, but it is hypothesized that VU 590 dihydrochloride interacts with specific amino acid residues within the channel pore .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of VU 590 dihydrochloride can change over time. The compound is stable when stored at room temperature for several weeks and can be stored at -20°C for longer periods . In vitro studies have shown that the inhibition of ROMK channels by VU 590 dihydrochloride is dose-dependent and can be relieved by hyperpolarizing pulses and increased extracellular potassium concentrations . These findings suggest that the compound’s effects can vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of VU 590 dihydrochloride vary with different dosages in animal models. At low concentrations, the compound effectively inhibits ROMK and Kir7.1 channels, while higher doses may lead to toxic or adverse effects . Studies have shown that the inhibition of ROMK channels by VU 590 dihydrochloride is dose-dependent, with an IC50 of 294 nM
Metabolic Pathways
VU 590 dihydrochloride is involved in metabolic pathways related to potassium ion regulation. By inhibiting ROMK and Kir7.1 channels, the compound affects the flow of potassium ions across cell membranes, which can influence various metabolic processes
Transport and Distribution
Within cells and tissues, VU 590 dihydrochloride is transported and distributed through mechanisms that involve crossing the plasma membrane to reach its binding sites on ROMK and Kir7.1 channels . The compound’s ability to inhibit potassium ion flow suggests that it may interact with specific transporters or binding proteins that facilitate its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of VU 590 dihydrochloride is primarily associated with its target potassium channels, ROMK and Kir7.1 . The compound’s activity and function are influenced by its ability to cross the plasma membrane and bind to the ion permeation pathway of these channels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride involves multiple steps, starting with the formation of the core structure, 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The final product is then purified to achieve a high level of purity, often greater than 98% .
Industrial Production Methods
While specific industrial production methods for 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride are not widely documented, the compound is generally produced in specialized laboratories under controlled conditions. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions can be facilitated by various reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions
Common reagents used in the reactions involving 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride include organic solvents, acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products
The major products formed from the reactions involving 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride depend on the specific reagents and conditions used. the primary focus is often on modifying the compound to study its effects on potassium channels .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride include:
VU573: Another inhibitor of potassium channels, but with different selectivity and potency.
ML133: A known inhibitor of Kir2.1 channels, which does not affect Kir1.1 or Kir7.1.
Tertiapin-Q: A peptide inhibitor that targets Kir1.1 and Kir3.1 channels.
Uniqueness
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride is unique due to its selective inhibition of Kir1.1 and Kir7.1 channels, while having no effect on other potassium channels such as Kir2.1 and Kir4.1 . This selectivity makes it a valuable tool for studying the specific functions of these channels in various biological systems .
Propiedades
IUPAC Name |
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYYSUBAHIUBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849485 | |
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313505-85-0 | |
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)
![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)


![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)
